molecular formula C8H11NO B1274104 (5-Ethylpyridin-2-yl)methanol CAS No. 768-61-6

(5-Ethylpyridin-2-yl)methanol

Cat. No. B1274104
CAS RN: 768-61-6
M. Wt: 137.18 g/mol
InChI Key: LIRQOUKPZWQBRE-UHFFFAOYSA-N
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Description

“(5-Ethylpyridin-2-yl)methanol” is a useful research chemical with the CAS number 768-61-6 . It is also known as “5-Ethyl-2-pyridineethanol” and is used as a building block in chemical synthesis . The molecular weight of this compound is 137.18, and its molecular formula is C8H11NO .


Synthesis Analysis

The title compound is a key intermediate for the synthesis of the antidiabetic drug pioglitazone and is used as a versatile intermediate in the synthesis of a number of biologically active novel heterocycles . A mixture of 5-ethyl-2-methylpyridine, formaldehyde, and a catalytic amount of dibutylamine was heated at 443 K in an autoclave under nitrogen pressure to produce the title compound .


Molecular Structure Analysis

The molecular structure of “(5-Ethylpyridin-2-yl)methanol” can be represented by the SMILES string CCC1=CN=C(C=C1)CO . The InChI representation is InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3 .


Chemical Reactions Analysis

The compound has been used in the development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol moiety .


Physical And Chemical Properties Analysis

“(5-Ethylpyridin-2-yl)methanol” is a solid substance . It has a density of 1.061 g/cm3 and a boiling point of 249.3 ℃ at 760 mmHg . The compound has a LogP value of 1.13630 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Compounds : (5-Ethylpyridin-2-yl)methanol is involved in the synthesis of complex chemical compounds. For instance, Schweifer et al. (2010) described the conversion of ethyl 2,2′-bipyridine-5-carboxylate to (2,2′-bipyridine-5-yl)methanol, which is then used for further chemical reactions, demonstrating its role in creating intricate molecular structures (Schweifer et al., 2010).

  • Reductive Amination : Burkhardt and Coleridge (2008) reported the use of a compound similar to (5-Ethylpyridin-2-yl)methanol, specifically 5-ethyl-2-methylpyridine borane, for reductive aminations of ketones and aldehydes. This process highlights its potential application in organic synthesis, particularly in the formation of amines from carbonyl compounds (Burkhardt & Coleridge, 2008).

  • Photoinduced Alkoxylation : Ishida et al. (1993) investigated the photoinduced alkoxylation of 2-vinylpyridine in acidic methanol, yielding products related to (5-Ethylpyridin-2-yl)methanol. This research indicates its utility in photochemical reactions, especially in the formation of ether derivatives (Ishida et al., 1993).

Catalysis and Zeolite Applications

  • Catalysis in Methanol Conversion : Schulz (2010) and Bjørgen et al. (2007) studied the catalytic activity of zeolites in methanol conversion processes, where compounds like (5-Ethylpyridin-2-yl)methanol may play a role. These studies provide insights into the conversion of methanol into hydrocarbons and other chemicals, highlighting the potential application of (5-Ethylpyridin-2-yl)methanol in catalytic processes (Schulz, 2010), (Bjørgen et al., 2007).

Additional Research Areas

  • Supercritical Fluid Chromatography : Brunelli et al. (2008) utilized 2-ethylpyridine columns in the separation of pharmaceuticals, suggesting potential applications of similar pyridine derivatives in analytical chemistry and pharmaceutical analysis (Brunelli et al., 2008).

  • Synthesis of N-Oxides and Other Derivatives : Ikramov et al. (2021) studied the reaction of 2-methyl-5-ethynylpyridine N-oxide with various amines, leading to the synthesis of N-oxides of pyridylacetylenic amines. This study implies the potential of (5-Ethylpyridin-2-yl)methanol in creating diverse nitrogen-containing compounds (Ikramov et al., 2021).

Safety And Hazards

When handling “(5-Ethylpyridin-2-yl)methanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(5-ethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRQOUKPZWQBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227615
Record name 2-Pyridinemethanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylpyridin-2-yl)methanol

CAS RN

768-61-6
Record name 5-Ethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinemethanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This synthesis was performed analogously to the synthesis reported for 2-hydroxymethyl-5-methyl pyridine. Starting from 2-acetoxymethyl-5-ethyl pyridine (40 g, 223 mmol), pure 2-hydroxymethyl-5-ethyl pyridine (26.02 g, 189 mmol, 85%) was obtained as a slightly yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VFS Pape, D Türk, P Szabó, M Wiese… - Journal of Inorganic …, 2015 - Elsevier
… 5-Ethylpyridin-2-yl-methanol (12.82 g, 93.4 mmol) was dissolved in chloroform and given to the dried MnO 2 (16.24 g, 186.8 mmol). The mixture was refluxed in an ultrasonic bath for 5 …
Number of citations: 33 www.sciencedirect.com
B Teng - 2023 - edoc.ub.uni-muenchen.de
A foldamer is a discrete chain molecule (oligomer) in chemistry that folds into a conformationally ordered state in solution. Local conformation preference is primarily responsible for the …
Number of citations: 2 edoc.ub.uni-muenchen.de
G Szakács
Number of citations: 0

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